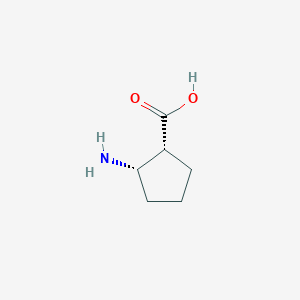

(1r,2s)-Ácido 2-aminociclopentanocarboxílico

Descripción general

Descripción

L-659066, también conocido como clorhidrato de vatinoxán, es un antagonista potente y selectivo de los receptores alfa-2 adrenérgicos. Se utiliza principalmente en entornos de investigación para estudiar sus efectos sobre los receptores alfa-2 adrenérgicos periféricos. Este compuesto es conocido por su escasa penetración en la barrera hematoencefálica, lo que lo hace efectivo para dirigirse a los sistemas periféricos sin efectos significativos en el sistema nervioso central .

Aplicaciones Científicas De Investigación

L-659066 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar las interacciones y las afinidades de unión de los antagonistas de los receptores alfa-2 adrenérgicos.

Biología: Se emplea en experimentos para comprender el papel de los receptores alfa-2 adrenérgicos en varios procesos fisiológicos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en afecciones donde la modulación de los receptores alfa-2 adrenérgicos es beneficiosa.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores alfa-2 adrenérgicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-659066 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y se detallan en publicaciones de investigación específicas y patentes .

Métodos de producción industrial

La producción industrial de L-659066 sigue rutas sintéticas similares, pero se amplía para satisfacer la demanda para fines de investigación. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

L-659066 se somete principalmente a reacciones de sustitución debido a su estructura. Es estable en condiciones de laboratorio normales y no se oxida ni se reduce fácilmente .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y las reacciones que involucran L-659066 incluyen disolventes orgánicos, ácidos y bases. Las reacciones se llevan a cabo normalmente a temperaturas y presiones controladas para garantizar los resultados deseados .

Principales productos

Los principales productos formados a partir de reacciones que involucran L-659066 suelen ser derivados que conservan la estructura central del compuesto. Estos derivados se utilizan para estudiar las interacciones y los efectos específicos del compuesto en los receptores alfa-2 adrenérgicos .

Mecanismo De Acción

L-659066 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores alfa-2 adrenérgicos. Esta acción evita los efectos inhibitorios habituales de los agonistas endógenos sobre estos receptores, lo que lleva a un aumento de la liberación de neurotransmisores como la norepinefrina. La escasa penetración del compuesto en la barrera hematoencefálica asegura que sus efectos sean principalmente periféricos .

Comparación Con Compuestos Similares

L-659066 a menudo se compara con otros antagonistas de los receptores alfa-2 adrenérgicos como la rauwolscina y L-657743. Si bien la rauwolscina es más potente, L-659066 es único en su escasa penetración en el sistema nervioso central, lo que lo hace más adecuado para estudios centrados en efectos periféricos. L-657743, por otro lado, tiene una mejor penetración en el sistema nervioso central, pero es menos selectivo para alfa-2 que para alfa-1 receptores adrenérgicos .

Compuestos similares

- Rauwolscina

- L-657743

- Yohimbina

- Idazoxán

Actividad Biológica

(1R,2S)-2-Aminocyclopentanecarboxylic acid, commonly referred to as cispentacin , is a beta-amino acid notable for its unique cyclopentane structure, which includes an amino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antifungal agent and its potential neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C₅H₉NO₂

- Molecular Weight : Approximately 115.16 g/mol

- Stereochemistry : The (1R,2S) configuration is crucial for its biological activity.

The structural uniqueness of cispentacin allows it to interact effectively with biological targets, influencing its pharmacological properties.

Antifungal Activity

Cispentacin has demonstrated potent antifungal properties, particularly against various species of Candida. Research indicates that it disrupts fungal cell membranes, inhibiting growth effectively. In vitro studies have shown that cispentacin exhibits significant activity against Candida albicans and other pathogenic fungi, making it a candidate for antifungal therapies .

Neuroprotective Effects

In addition to its antifungal properties, cispentacin has been studied for potential neuroprotective effects. It is believed to modulate neurotransmitter systems, which may contribute to neuroprotection. This activity suggests possible applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares cispentacin with other related compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-Aminocyclohexanecarboxylic acid | Cyclohexane ring | Higher stability due to larger ring structure |

| (S)-Proline | Five-membered ring | Naturally occurring amino acid; important in proteins |

| (1R,2S)-3-Aminocyclobutanecarboxylic acid | Cyclobutane ring | Smaller ring; different biological activity |

| 4-Aminobutyric acid | Linear structure | GABA analog; involved in neurotransmission |

Case Studies and Research Findings

- Antifungal Efficacy : A study highlighted cispentacin's effectiveness against Candida species, showcasing its potential as a therapeutic agent in antifungal treatments. The mechanism involves interaction with the fungal cell membrane .

- Neuroprotective Mechanism : Research indicates that cispentacin may enhance neurotransmitter modulation, providing insights into its neuroprotective capabilities. This was demonstrated through various assays measuring neurotransmitter levels in neuronal cultures.

- Macrocyclic Peptide Libraries : Cispentacin has been incorporated into macrocyclic peptide libraries aimed at inhibiting the SARS-CoV-2 main protease (M pro). Peptides containing cispentacin showed significant inhibitory activity with IC50 values as low as 20 nM, indicating strong potential for therapeutic development against viral infections .

Propiedades

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.